3-Bromo-2-naphthol
Overview
Description
3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .
Synthesis Analysis
3-Bromo-2-naphthol can be synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions . The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3 .Molecular Structure Analysis
The molecular weight of 3-Bromo-2-naphthol is 223.07 . The SMILES string for the compound is Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-2-naphthol is used in a variety of chemical reactions. It is used in the bromination of phenols and phenol–ethers . The bromination of 2-naphthol proceeds with excellent yields .Physical And Chemical Properties Analysis
3-Bromo-2-naphthol is a solid at 20 degrees Celsius . It is light sensitive and hygroscopic . The melting point ranges from 80.0 to 84.0 °C .Scientific Research Applications
Immunohistochemistry
3-Bromo-2-naphthol finds application in immunohistochemistry. Specifically, 2-bromo-1-naphthol, a related compound, serves as a novel chromogen for the immunoperoxidase reaction. It is used in immunodot assays and Western blots, displaying a blue-violet reaction product insoluble in aqueous solutions and almost insensitive to light. This substrate, in conjunction with 3,3'-diaminobenzidine, facilitates double labellings (Kasper & Noll, 1988).
Organic Synthesis
3-Bromo-2-naphthol and its derivatives are exploited in organic synthesis. For instance, the behavior of 2-naphthol and 7-bromo-2-naphthol as organic photoacids is utilized in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation (Strada et al., 2019).
Photochemistry
In the field of photochemistry, the photochemistry of bromonaphthols, such as 6-bromo-2-naphthols, has been studied. They are involved in reactions leading to the generation of electrophilic carbene intermediates, which are then trapped by various agents. These reactions provide insights into the electrophilic and diradical character of these intermediates, relevant to photochemical processes (Pretali et al., 2009).
Analytical Chemistry
3-Bromo-2-naphthol is relevant in analytical chemistry. A study focused on the phosphorimetric determination of naphthols in irrigation water used β-cyclodextrin and 3-bromo-1-propanol to form trimolecular complexes, demonstrating the application of 3-Bromo-2-naphthol in environmental analysis (López et al., 1999).
Photocatalysis
In photocatalysis, 3-Bromo-2-naphthol is used as an excited state proton transfer catalyst for photocatalytic protonation of silylenol ether. This process achieves high conversion rates with minimal catalyst use, highlighting the potential of 3-Bromo-2-naphthol in facilitating new classes of photocatalytic reactions (Das et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVIOPAWVAOHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213852 | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-naphthol | |
CAS RN |
63980-30-3, 30478-88-7 | |
Record name | 2-Naphthol, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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